molecular formula C6H7N3O4 B454997 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 512810-21-8

3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B454997
CAS RN: 512810-21-8
M. Wt: 185.14g/mol
InChI Key: DRVNKZUIVXMXHJ-UHFFFAOYSA-N
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Description

“3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 512810-21-8 . It has a molecular weight of 185.14 and its molecular formula is C6H7N3O4 . This compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

“3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 185.14 and its molecular formula is C6H7N3O4 .

Scientific Research Applications

Chemical Synthesis

The compound is used in chemical synthesis as a building block for creating more complex molecules . It’s a versatile compound that can be used to synthesize a variety of other compounds, including those with potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Medicinal Chemistry

In medicinal chemistry, the compound is used as a scaffold for the synthesis of bioactive chemicals . It’s a key component in the development of new drugs and therapies, contributing to the discovery of new treatments for various diseases .

Drug Discovery

The compound plays a significant role in drug discovery . Its unique structure makes it a valuable tool for researchers in the pharmaceutical industry, helping them design and synthesize new drugs .

Agrochemistry

In the field of agrochemistry, the compound is used in the development of new pesticides and fertilizers . Its unique properties make it a valuable resource for improving agricultural productivity .

Coordination Chemistry

The compound is used in coordination chemistry, where it can act as a ligand to form complexes with various metals . These complexes can have a wide range of applications, from catalysis to materials science .

Organometallic Chemistry

In organometallic chemistry, the compound is used to synthesize organometallic compounds . These compounds are used in a variety of applications, from catalysis to materials science .

Energetic Materials

The compound is also used in the design of new energetic materials . Its unique structure and properties make it a valuable resource for the development of heat-resistant explosives and other energetic materials .

Biological Screening

Finally, the compound is used in biological screening . It’s a key component in the development of new drugs and therapies, contributing to the discovery of new treatments for various diseases .

Safety and Hazards

The safety information for “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The future directions for “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds involve further exploration of their synthesis techniques and biological activity. Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-6(11)1-2-8-4-5(3-7-8)9(12)13/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVNKZUIVXMXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290795
Record name 4-Nitro-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

CAS RN

512810-21-8
Record name 4-Nitro-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-1H-pyrazole (0.50 g, 4.4 mmol) was dissolved in DMF (5 mL). After addition of methyl-3-bromopropionate (0.72 mL, 1.5 eq) and potassium carbonate (0.92 g, 1.5 eq), the reaction mixture was stirred at 50° C. for 3 h, then partitioned between water and DCM. The aqueous phase was extracted with DCM, the combined organic phases dried over sodium sulfate and evaporated. The residue was hydrolyzed at rt over 30 min with lithium hydroxide (3M, aqueous) (4.4 mL, 3 eq) in methanol (5 mL) and the reaction mixture evaporated to dryness to afford 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid in a quantitative yield.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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